Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate
Description
Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring a 2-azabicyclo[2.1.1]hexane core modified with a tert-butoxycarbonyl (Boc) group at position 4 and a carboxylate potassium salt at position 1. This compound is primarily utilized in pharmaceutical research as a rigid scaffold for drug design, leveraging its conformational restriction to enhance target binding specificity . Its potassium salt form improves solubility in polar solvents, facilitating its use in synthetic workflows .
Properties
Molecular Formula |
C11H16KNO4 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
potassium;4-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO4.K/c1-9(2,3)16-8(15)10-4-11(5-10,7(13)14)12-6-10;/h12H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1 |
InChI Key |
HVTXNNUCHZEXJH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(NC2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl group. The final step involves the addition of the potassium ion to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Reaction Type: Nucleophilic Substitution
The compound undergoes nucleophilic substitution reactions, particularly at the azabicyclo[2.1.1]hexane core , where the nitrogen atom acts as a nucleophile. Examples from related compounds (e.g., 2-azabicyclo[2.1.1]hexane hydrochloride) demonstrate this reactivity .
Key Reaction Conditions
| Reaction Step | Yield | Solvent | Base | Temperature | Duration |
|---|---|---|---|---|---|
| Step 1 | 79.9% | Acetonitrile | N,N-diisopropylethylamine | 20°C | 16 h |
| Step 3 | 92% | N,N-dimethylformamide | N,N-diisopropylethylamine | 60°C | Overnight |
| Step 4 | 76% | N,N-dimethylformamide | N,N-diisopropylethylamine | 50°C | 19 h |
| Step 5 | 82% | Isopropyl alcohol | N,N-diisopropylethylamine | 150°C (sealed) | 12 h |
Mechanism : The azabicyclo[2.1.1]hexane nitrogen displaces leaving groups (e.g., chlorine) in purine derivatives under basic conditions, forming new C–N bonds .
Role of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl group serves as a protective group for the carboxylate. Deprotection typically involves acidic hydrolysis (e.g., TFA), but this compound’s potassium salt suggests it may participate in reactions without deprotection due to its ionic nature.
Stability and Functional Group Interactions
-
Carboxylate group : The potassium salt enhances solubility and may stabilize intermediates in polar aprotic solvents.
-
Bicyclic structure : The rigid, strained framework influences regioselectivity and reaction rates.
Scientific Research Applications
Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogues differ in substituent positions, counterions, and ring systems. The table below summarizes critical
Key Findings
Ring System Impact :
- Bicyclo[2.1.1]hexane derivatives (e.g., target compound) exhibit greater rigidity compared to bicyclo[3.1.0]hexane analogues (e.g., QM-9388), which may influence binding kinetics in drug-receptor interactions .
- The [4.1.0]heptane derivatives (e.g., PharmaBlock’s compounds) introduce larger ring strain, altering metabolic stability .
Substituent Effects: The potassium salt form enhances aqueous solubility compared to carboxylic acid analogues (e.g., 227.26 g/mol acid form in vs. 264.34 g/mol potassium salt) .
Stereochemical Variations :
- The (3R)-enantiomer () shows distinct chiral recognition properties, critical for asymmetric synthesis in active pharmaceutical ingredients (APIs) .
Functional Group Diversity :
- Boronate-containing analogues (e.g., ’s compound 22a) are tailored for cross-coupling reactions, diverging from the target compound’s role in carboxylate-based chemistry .
Q & A
Q. What are the optimal synthetic routes for Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of precursors followed by functionalization. Intramolecular displacement of alkyl halides with tert-butylsulfinamide under basic conditions (e.g., K₂CO₃ in DMF) can form the bicyclic core . Optimizing reaction time (12-24 hours) and temperature (0°C to room temperature) is critical for yields >70%. Post-synthetic hydrolysis of esters to carboxylates and subsequent potassium salt formation requires pH control (pH 8-9) to avoid decomposition .
Q. How can stereochemical control be achieved during synthesis?
Chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-DIOP complexes) are used to enforce stereochemistry at the bicyclic core’s bridgehead carbons. For example, photochemical [2+2] cycloadditions with chiral templates yield enantiomerically pure intermediates, which are then deprotected to retain configuration .
Q. What functional group reactivities are critical for derivatization?
The tert-butoxycarbonyl (Boc) group is base-labile and can be removed with TFA to expose the amine for further coupling. The carboxylate group participates in SN2 reactions with alkyl halides or Mitsunobu couplings to introduce substituents . Stability studies suggest the bicyclic core is resistant to ring-opening under mild acidic/basic conditions .
Q. Which analytical methods are most effective for characterization?
- NMR : H and C NMR resolve bridgehead protons (δ 3.5–4.5 ppm) and confirm bicyclic rigidity.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes)?
The rigid bicyclic scaffold mimics peptide β-turns, enabling selective binding to proteases or GPCRs. Docking studies suggest the carboxylate forms salt bridges with catalytic lysines (e.g., in aromatase), while the Boc group stabilizes hydrophobic pockets . In vitro assays show IC₅₀ values in the low micromolar range for kinase inhibition .
Q. What computational methods predict its conformational stability and binding modes?
Molecular dynamics (MD) simulations (AMBER force field) reveal restricted rotation around the bicyclic core, favoring a single dominant conformation. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for functionalization reactions .
Q. How to resolve contradictions in reactivity data across studies?
Discrepancies in substituent effects (e.g., bromination outcomes) arise from solvent polarity and steric hindrance. For example, bulky C3 substituents (e.g., phenyl) direct electrophilic attacks to less hindered positions, altering product ratios . Systematic variation of reaction conditions (solvent, temperature) and kinetic monitoring (in situ IR) can clarify mechanisms .
Q. What structural modifications enhance bioactivity or selectivity?
- C4 substituents : Electron-withdrawing groups (e.g., -F) improve metabolic stability but reduce solubility.
- Boc replacement : Trifluoroacetyl groups increase membrane permeability but introduce toxicity .
SAR studies require parallel synthesis of analogs followed by functional assays (e.g., cAMP modulation for GPCR targets) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water mixtures).
- Byproducts : Over-reduction of esters to alcohols (using LiAlH₄) requires strict stoichiometric control .
- Cost : tert-Butyl chloroformate is expensive; alternative reagents (e.g., Boc anhydride) reduce costs but lower yields .
Q. How to study degradation pathways under physiological conditions?
Forced degradation studies (0.1M HCl/NaOH, 40°C) identify hydrolytic cleavage of the Boc group as the primary pathway. LC-MS/MS detects degradation products (e.g., free amine). Accelerated stability testing (25°C/60% RH) confirms a shelf life >6 months when stored desiccated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
